molecular formula C23H17ClN2O4S B266715 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266715
M. Wt: 452.9 g/mol
InChI Key: BCVZZFDJKNRUQJ-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one, also known as ALA-TPP, is a compound that has gained significant attention in recent years due to its potential as a therapeutic agent. This compound has been shown to have various biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been studied extensively for its potential use in various scientific research applications. One area of interest is in the treatment of cancer. Studies have shown that 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been investigated for its potential use as a photosensitizer in photodynamic therapy, which is a treatment that uses light to activate a photosensitizing agent to kill cancer cells. 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.

Mechanism of Action

4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one works by inhibiting the activity of the mitochondrial respiratory chain complex III, leading to the generation of reactive oxygen species (ROS) and ultimately inducing apoptosis in cancer cells. In addition, 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been shown to activate the mitochondrial permeability transition pore, leading to the release of cytochrome c and subsequent apoptosis. 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one also has the ability to induce autophagy in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. Studies have shown that 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the immune response. Additionally, 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have antioxidant properties, which can protect cells from oxidative stress. 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have low toxicity in normal cells, making it a potential candidate for clinical use. However, one limitation of 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one.

Future Directions

There are several future directions for research on 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is in the development of more efficient synthesis methods for 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one. Additionally, further research is needed to fully understand the mechanism of action of 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one and its potential use in cancer therapy. Further studies are also needed to investigate the potential use of 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one in the treatment of neurological disorders and inflammatory diseases. Finally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one, which will be crucial for its clinical development.

Synthesis Methods

The synthesis of 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-(allyloxy)benzoyl chloride with 5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This synthesis method has been optimized and can produce 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one in high yields.

properties

Product Name

4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C23H17ClN2O4S

Molecular Weight

452.9 g/mol

IUPAC Name

(4E)-5-(3-chlorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H17ClN2O4S/c1-2-11-30-17-8-6-14(7-9-17)20(27)18-19(15-4-3-5-16(24)13-15)26(22(29)21(18)28)23-25-10-12-31-23/h2-10,12-13,19,27H,1,11H2/b20-18+

InChI Key

BCVZZFDJKNRUQJ-CZIZESTLSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=CC=C4)Cl)/O

SMILES

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=CC=C4)Cl)O

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=CC=C4)Cl)O

Origin of Product

United States

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